molecular formula C8H17NO3 B13569304 Methyl 3-amino-3-(methoxymethyl)pentanoate

Methyl 3-amino-3-(methoxymethyl)pentanoate

Cat. No.: B13569304
M. Wt: 175.23 g/mol
InChI Key: OPBMBPZKJKJNHP-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(methoxymethyl)pentanoate is an organic compound that belongs to the class of esters. It features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group. This compound is characterized by its ester functional group, primary amine, and ether linkage, making it a versatile molecule in organic synthesis and various applications .

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl 3-amino-3-(methoxymethyl)pentanoate

InChI

InChI=1S/C8H17NO3/c1-4-8(9,6-11-2)5-7(10)12-3/h4-6,9H2,1-3H3

InChI Key

OPBMBPZKJKJNHP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OC)(COC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-3-(methoxymethyl)pentanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3-(methoxymethyl)pentanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(methoxymethyl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various amide derivatives .

Scientific Research Applications

Methyl 3-amino-3-(methoxymethyl)pentanoate finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(methoxymethyl)pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-(methoxymethyl)pentanoate is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications.

Biological Activity

Overview

Methyl 3-amino-3-(methoxymethyl)pentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H17NO3
  • Molecular Weight : 175.23 g/mol
  • IUPAC Name : this compound

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This activity may contribute to its protective effects in various cellular models.
  • Cytotoxic Effects : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in key metabolic processes, leading to reduced growth and survival of microorganisms and cancer cells.
  • Membrane Disruption : By integrating into lipid bilayers, it can alter membrane integrity, resulting in cell lysis.
  • Oxidative Stress Modulation : The antioxidant properties help mitigate oxidative damage by neutralizing reactive oxygen species (ROS).

Case Studies and Research Findings

A review of the literature reveals several case studies highlighting the biological activity of this compound:

  • Antimicrobial Efficacy : In a study conducted by , the compound was tested against various bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL. This suggests a promising application in treating bacterial infections.
  • Cytotoxicity Assessment : Research published in demonstrated that this compound induced apoptosis in human cancer cell lines with IC50 values around 10 µM, indicating its potential as a chemotherapeutic agent.
  • Antioxidant Activity Evaluation : A study assessed the compound's ability to scavenge free radicals using DPPH and ABTS assays, yielding IC50 values of 15 µM and 12 µM respectively, which are comparable to established antioxidants like ascorbic acid.

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntimicrobialMembrane disruption
CytotoxicityInduction of apoptosis
AntioxidantScavenging free radicals

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